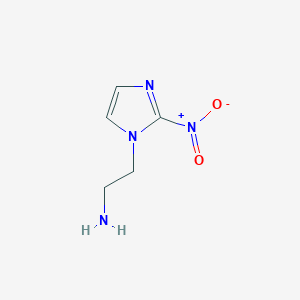

2-(2-Nitro-1H-imidazol-1-yl)ethanamine

CAS No.: 36717-77-8

Cat. No.: VC8165178

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36717-77-8 |

|---|---|

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | 2-(2-nitroimidazol-1-yl)ethanamine |

| Standard InChI | InChI=1S/C5H8N4O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3,6H2 |

| Standard InChI Key | WGPFDZRLUUOFTI-UHFFFAOYSA-N |

| SMILES | C1=CN(C(=N1)[N+](=O)[O-])CCN |

| Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])CCN |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride is a nitro-substituted imidazole compound with the molecular formula C₅H₉ClN₄O₂ and a molecular weight of 192.6 g/mol. The IUPAC name, 2-(2-nitroimidazol-1-yl)ethanamine hydrochloride, reflects its core structure: an imidazole ring substituted with a nitro group at the 2-position, linked to an ethylamine side chain that is protonated as a hydrochloride salt.

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is synthesized through a nucleophilic substitution reaction. One documented method involves reacting tris(2-chloroethyl)amine hydrochloride with 2-nitroimidazole in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction proceeds at elevated temperatures (60–80°C), followed by crystallization to isolate the product.

Key Reaction Steps:

-

Alkylation: The chloroethylamine derivative reacts with 2-nitroimidazole, substituting the chlorine atom with the imidazole nitrogen.

-

Salt Formation: The free amine is protonated using hydrochloric acid to form the hydrochloride salt.

-

Purification: Crystallization from a polar solvent (e.g., ethanol/water mixture) yields the pure compound.

Industrial Production

Suppliers such as Chemlyte Solutions and Zhejiang Jiuzhou Chem Co., Ltd. offer the compound in quantities ranging from 100 mg to 5 kg, with prices scaling from $1.9/gram (bulk orders) to $730/5 grams for high-purity batches .

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| Chemlyte Solutions | 100 g | $1.9/g | Not specified |

| Ambeed | 5 g | $730 | 97% |

Biological Activity and Mechanism

Hypoxia-Selective Cytotoxicity

Nitroimidazoles are prodrugs that undergo enzymatic reduction in hypoxic environments, generating reactive intermediates that damage DNA and proteins. 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride leverages this mechanism to target tumor regions with low oxygen levels, sparing normoxic healthy tissues.

Mechanistic Insights:

-

Nitro Reduction: The nitro group (-NO₂) is reduced to a nitroso (-NO) or hydroxylamine (-NHOH) species under hypoxia, producing free radicals.

-

DNA Crosslinking: Reactive metabolites form covalent bonds with DNA strands, inhibiting replication and triggering apoptosis.

Applications in Research and Medicine

Oncology

The compound’s hypoxia selectivity positions it as a candidate for:

-

Adjuvant Therapy: Enhancing the efficacy of radiation or chemotherapy in solid tumors.

-

Theranostics: Radiolabeled derivatives could image hypoxic regions via PET or SPECT.

Chemical Biology

Researchers utilize the compound to study:

-

Hypoxia Pathways: Mechanisms of oxygen sensing in cellular models.

-

Prodrug Design: Optimizing nitroimidazole scaffolds for improved bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume